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Abstract

Ordopidine (1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine) is a novel psychoactive
compound classified as a dopaminergic stabilizer. This document provides a comprehensive
technical overview of its chemical structure, pharmacological properties, and the experimental
methodologies used to elucidate its mechanism of action. Ordopidine exhibits a unique profile,
acting as a low-affinity dopamine D2 receptor antagonist while displaying a higher affinity for
the sigma-1 receptor. This dual action is hypothesized to contribute to its state-dependent
effects on locomotor activity and its potential therapeutic applications in neuropsychiatric
disorders. This guide synthesizes available data on its receptor binding affinities, its impact on
gene expression, and its neurochemical effects, providing a foundational resource for
researchers in neuropharmacology and drug development.

Chemical Structure and Properties

Ordopidine is a phenylpiperidine derivative with the systematic IUPAC name 1-ethyl-4-(2-
fluoro-3-methylsulfonylphenyl)piperidine. Its chemical structure is characterized by a central
piperidine ring, an ethyl group on the piperidine nitrogen, and a substituted phenyl ring at the 4-
position. The phenyl ring is further functionalized with a fluorine atom and a methylsulfonyl

group.
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Chemical Identifiers:

e |[UPAC Name: 1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine
e Molecular Formula: C14H20FNO2S

e Molecular Weight: 285.38 g/mol

e SMILES: CCN1CCC(CC1)c2cccc(c2F)S(=0)(=0)C

e InChl Key: UKUPJASINQDHPH-UHFFFAOYSA-N

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Ordopidine and the closely
related compound, Pridopidine, which shares a similar mechanism of action as a dopaminergic
stabilizer. Due to the limited availability of specific binding affinity data for Ordopidine, data for
Pridopidine is included for comparative purposes and is clearly noted.
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Cortical Arc 1.7-fold regulated
MRNA increase vs. Ordopidine cytoskeleton-  Rat Cortex [1]
Expression control associated

protein (Arc)

Activity-
Striatal Arc Significant regulated
MRNA increase vs. Ordopidine cytoskeleton-  Rat Striatum [1]
Expression control associated

protein (Arc)

Sigma-1
Receptor ~70 nM (high- o Sigma-1 N
o o Pridopidine Not Specified  [2][3]
Binding affinity) Receptor
Affinity (Ki)
Dopamine D2
Receptor o Dopamine D2 N
o 7520 nM Pridopidine Not Specified  [2]
Binding Receptor
Affinity (Ki)

Mechanism of Action and Signaling Pathways

Ordopidine is classified as a dopaminergic stabilizer, exhibiting a state-dependent modulation
of dopaminergic activity. Its mechanism is believed to be multifaceted, primarily involving
interactions with the dopamine D2 receptor and the sigma-1 receptor.

» Dopamine D2 Receptor Antagonism: Ordopidine acts as a low-affinity antagonist at
dopamine D2 receptors. This interaction is thought to contribute to its ability to inhibit
psychostimulant-induced hyperactivity. The low affinity may explain its reduced propensity to
induce catalepsy compared to typical D2 antagonists.

¢ Sigma-1 Receptor Agonism: The related compound, Pridopidine, has been shown to be a
high-affinity agonist at the sigma-1 receptor. This receptor is an intracellular chaperone
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protein involved in regulating cellular stress, calcium signaling, and neuronal plasticity.
Activation of the sigma-1 receptor may underlie some of the neuroprotective and pro-
cognitive effects observed with dopaminergic stabilizers.

o Enhancement of Cortico-Striatal Arc Gene Expression: Ordopidine has been demonstrated
to increase the expression of the immediate early gene Arc (Activity-regulated cytoskeleton-
associated protein) in both the cortex and striatum. Arc is critically involved in synaptic
plasticity and memory consolidation. This effect on Arc expression is hypothesized to be a
downstream consequence of its receptor interactions and may contribute to its therapeutic
effects. The increase in cortical Arc expression is suggested to be linked to enhanced NMDA
receptor-mediated signaling.

Below is a diagram illustrating the proposed signaling pathway for Ordopidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Ordopidine: A Technical Overview of its Chemical
Properties and Neuropharmacological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1677458#what-is-the-chemical-structure-of-
ordopidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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